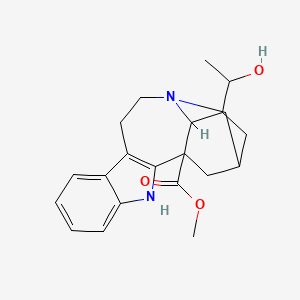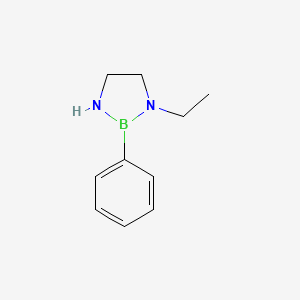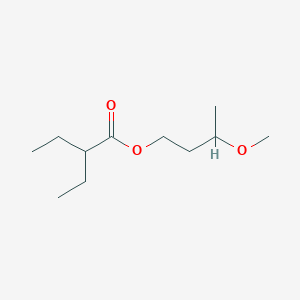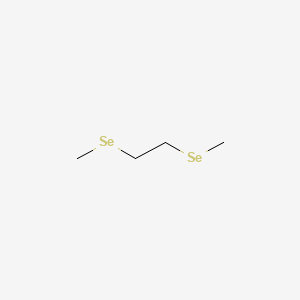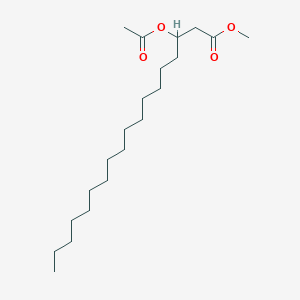
Methyl 3-(acetyloxy)octadecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(acetyloxy)octadecanoate is an organic compound with the molecular formula C21H40O4 It is an ester derivative of octadecanoic acid (stearic acid) and contains an acetyloxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 3-(acetyloxy)octadecanoate can be synthesized through the esterification of octadecanoic acid with methanol in the presence of an acid catalyst, followed by acetylation of the resulting methyl octadecanoate. The acetylation can be carried out using acetic anhydride in the presence of a base such as pyridine .
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification and acetylation processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used in the esterification step, while acetic anhydride and pyridine are used in the acetylation step .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-(acetyloxy)octadecanoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield octadecanoic acid and methanol.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) can be used.
Reduction: Lithium aluminum hydride in anhydrous ether is a common reducing agent.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Hydrolysis: Octadecanoic acid and methanol.
Reduction: Methyl 3-(hydroxy)octadecanoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 3-(acetyloxy)octadecanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biological systems and its interactions with enzymes.
Medicine: Investigated for its potential use in drug delivery systems and as a prodrug.
Industry: Utilized in the production of specialty chemicals and as a plasticizer in polymer formulations.
Mécanisme D'action
The mechanism of action of methyl 3-(acetyloxy)octadecanoate involves its hydrolysis to release octadecanoic acid and methanol. The octadecanoic acid can then interact with various molecular targets, including enzymes and receptors, to exert its biological effects. The acetyloxy group can also undergo metabolic transformations, leading to the formation of active metabolites .
Comparaison Avec Des Composés Similaires
Methyl 3-(acetyloxy)octadecanoate can be compared with other ester derivatives of octadecanoic acid, such as:
Methyl octadecanoate: Lacks the acetyloxy group and has different chemical reactivity and applications.
Methyl 3-(hydroxy)octadecanoate: Contains a hydroxy group instead of an acetyloxy group, leading to different chemical properties and biological activities.
Methyl 3-(methoxy)octadecanoate:
The uniqueness of this compound lies in its acetyloxy group, which imparts distinct chemical and biological properties compared to other similar compounds.
Propriétés
Numéro CAS |
2420-37-3 |
|---|---|
Formule moléculaire |
C21H40O4 |
Poids moléculaire |
356.5 g/mol |
Nom IUPAC |
methyl 3-acetyloxyoctadecanoate |
InChI |
InChI=1S/C21H40O4/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(25-19(2)22)18-21(23)24-3/h20H,4-18H2,1-3H3 |
Clé InChI |
XMPINKKEZYUKPI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCC(CC(=O)OC)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


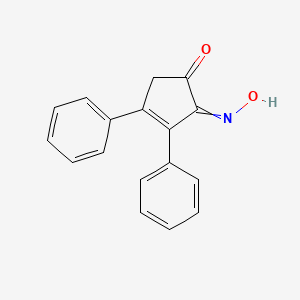
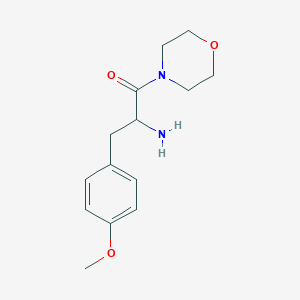
![2-(Carboxymethyl)-1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14740812.png)
![N,N-diethyl-4-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;chloride;hydrochloride](/img/structure/B14740815.png)

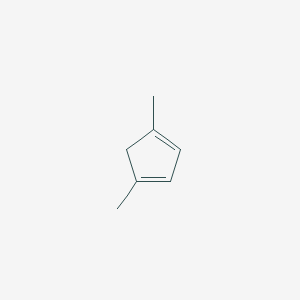
![2-[4-[Carboxy(phenyl)methyl]-1,4-dihydroxycyclohexyl]-2-phenylacetic acid](/img/structure/B14740831.png)
![(2S,5R,6R)-6-[(2-methoxy-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14740838.png)

